An In-depth Technical Guide to Trimethoxytetradecylsilane: Structure, Properties, and Applications in Advanced Surface Modification
An In-depth Technical Guide to Trimethoxytetradecylsilane: Structure, Properties, and Applications in Advanced Surface Modification
This guide provides a comprehensive technical overview of trimethoxytetradecylsilane, a long-chain alkyltrimethoxysilane that has garnered significant interest for its ability to form robust, hydrophobic self-assembled monolayers (SAMs). This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this organosilane for advanced surface modification applications. We will delve into its chemical structure, physical properties, synthesis, and its functional application in creating tailored surface chemistries.
Molecular Architecture and Physicochemical Profile
Trimethoxytetradecylsilane, with the chemical formula C₁₇H₃₈O₃Si, is an organosilane characterized by a long C₁₄ alkyl chain and a trimethoxysilyl headgroup. This amphiphilic structure is the cornerstone of its functionality, enabling it to act as a molecular bridge between inorganic substrates and an organic, nonpolar interface.
Chemical Identifiers:
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IUPAC Name: trimethoxy(tetradecyl)silane
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CAS Number: 83038-82-8
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Molecular Formula: C₁₇H₃₈O₃Si
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Molecular Weight: 318.57 g/mol
The molecular structure of trimethoxytetradecylsilane is depicted below:
Caption: Chemical structure of trimethoxytetradecylsilane.
Physical Properties:
A summary of the key physical properties of trimethoxytetradecylsilane is provided in the table below. It is important to note that while some of these values are experimentally determined, others are computed estimates.
| Property | Value | Source |
| Appearance | Colorless liquid | |
| Molecular Weight | 318.57 g/mol | |
| Boiling Point | Estimated 336.7 °C at 760 mmHg | |
| Density | Estimated 0.88 g/cm³ | |
| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, hexane); sparingly soluble in polar solvents. Reacts with water.[1] |
Synthesis of Trimethoxytetradecylsilane
The primary industrial synthesis route for long-chain alkyltrimethoxysilanes like trimethoxytetradecylsilane is the hydrosilylation of the corresponding α-olefin (in this case, 1-tetradecene) with a trimethoxysilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.
Reaction Scheme:
CH₂(CH₂)₁₁CH=CH₂ + HSi(OCH₃)₃ --(Pt catalyst)--> CH₃(CH₂)₁₃Si(OCH₃)₃
Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from established procedures for the hydrosilylation of long-chain alkenes and can be applied to the synthesis of trimethoxytetradecylsilane.[2]
Materials and Equipment:
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Three-necked round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle with temperature control
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Inert atmosphere setup (Nitrogen or Argon)
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1-Tetradecene (≥95% purity)
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Trimethoxysilane (distilled before use)
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Speier's catalyst (H₂PtCl₆ solution in isopropanol)
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Anhydrous toluene
Procedure:
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A 500 mL three-necked flask is charged with 1-tetradecene (e.g., 39.2 g, 0.2 mol) and 100 mL of anhydrous toluene.
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The flask is placed under a dry nitrogen or argon atmosphere.
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A catalytic amount of Speier's catalyst (e.g., 0.1 mL of a 2% solution in isopropanol) is added to the stirred solution.[2]
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The mixture is heated to approximately 60°C.
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Trimethoxysilane (e.g., 26.9 g, 0.22 mol, 1.1 equivalents) is added dropwise from the dropping funnel over a period of about 1 hour, maintaining the reaction temperature between 60-70°C.
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After the addition is complete, the reaction mixture is stirred at this temperature for an additional 2-4 hours to ensure complete reaction.
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The reaction progress can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹).
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Upon completion, the solvent and any excess trimethoxysilane are removed under reduced pressure.
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The crude product is then purified by vacuum distillation to yield pure trimethoxytetradecylsilane.
Caption: Reaction pathway for surface modification.
Applications in Creating Hydrophobic Surfaces
The long, nonpolar tetradecyl chain of trimethoxytetradecylsilane imparts significant hydrophobicity to surfaces it modifies. This makes it an excellent candidate for creating water-repellent coatings on a variety of substrates.
Experimental Protocol: Preparation of a Hydrophobic Coating on Glass
This protocol provides a general method for creating a hydrophobic surface on a glass slide. [3] Materials and Equipment:
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Glass microscope slides
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Trimethoxytetradecylsilane
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Anhydrous ethanol
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Deionized water
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Hydrochloric acid (for pH adjustment)
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Beakers, graduated cylinders
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Ultrasonic bath
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Oven
Procedure:
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Substrate Cleaning: Thoroughly clean the glass slides by sonicating them sequentially in deionized water, acetone, and ethanol for 15 minutes each. Dry the slides with a stream of dry nitrogen or in an oven at 110°C for 30 minutes. For enhanced surface reactivity, the slides can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and must be handled with extreme care ). [3]2. Silane Solution Preparation: Prepare a 1% (v/v) solution of trimethoxytetradecylsilane in a 95:5 (v/v) ethanol/water mixture. Adjust the pH of the solution to approximately 4.5-5.5 with a few drops of dilute hydrochloric acid to catalyze the hydrolysis of the methoxy groups. Stir the solution for at least one hour to allow for sufficient hydrolysis.
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Surface Coating (Dip-Coating): Immerse the cleaned glass slides in the prepared silane solution for 2-4 hours at room temperature.
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Rinsing and Curing: Remove the slides from the solution and gently rinse them with fresh ethanol to remove any unreacted silane. Cure the coated slides in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds with the glass surface.
Characterization:
The hydrophobicity of the resulting surface can be quantified by measuring the water contact angle. A high contact angle (typically >90°) indicates a hydrophobic surface.
Formation of Self-Assembled Monolayers (SAMs)
Trimethoxytetradecylsilane can form highly ordered, self-assembled monolayers on hydroxylated surfaces. These monolayers are of great interest in applications requiring precise control over surface properties at the molecular level.
Experimental Protocol: Formation of a Trimethoxytetradecylsilane SAM on a Silicon Wafer
This protocol outlines the steps for creating a SAM on a silicon wafer with a native oxide layer. [4][5] Materials and Equipment:
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Silicon wafers with native oxide
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Trimethoxytetradecylsilane
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Anhydrous toluene
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Cleaning solvents (acetone, ethanol, deionized water)
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Petri dishes or other suitable containers
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Ultrasonic bath
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Oven or hotplate
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Nitrogen or argon gas source
Procedure:
-
Substrate Preparation: Clean the silicon wafers by sonicating them in acetone and then ethanol for 15 minutes each, followed by a thorough rinse with deionized water. Dry the wafers with a stream of dry nitrogen. To ensure a high density of surface hydroxyl groups, the wafers can be treated with an oxygen plasma or a piranha solution.
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SAM Formation: Prepare a dilute solution of trimethoxytetradecylsilane (e.g., 1 mM) in anhydrous toluene. Place the cleaned and dried silicon wafers in the solution in a sealed container under an inert atmosphere. Allow the self-assembly process to proceed for 12-24 hours at room temperature. [4]3. Rinsing and Curing: After the immersion period, remove the wafers from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules. Cure the SAM-coated wafers in an oven at 120°C for 1 hour.
Safety and Handling
Organosilanes, including trimethoxytetradecylsilane, require careful handling due to their reactivity and potential hazards. While a specific Safety Data Sheet (SDS) for trimethoxytetradecylsilane is not readily available, the following precautions are based on the SDS for similar long-chain alkyltrimethoxysilanes. [6][7][8][9]
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Inhalation: Avoid inhaling vapors. If inhalation occurs, move to fresh air.
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Skin Contact: In case of contact, immediately wash the affected area with soap and water.
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Eye Contact: In case of contact, immediately flush the eyes with plenty of water for at least 15 minutes and seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture, as it will hydrolyze.
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Fire: Trimethoxytetradecylsilane is a combustible liquid. Use dry chemical, foam, or carbon dioxide extinguishers. Avoid using water, as it can react with the silane.
Conclusion
Trimethoxytetradecylsilane is a versatile organosilane that offers a robust and straightforward method for the hydrophobic modification of surfaces. Its ability to form self-assembled monolayers with a high degree of order makes it a valuable tool in a wide range of scientific and industrial applications, from creating water-repellent coatings to tailoring the surface properties of materials at the nanoscale. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory and beyond.
References
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- Preparation of hydrophobic coatings with methyltrimethoxysilane modified Si-sol. (n.d.).
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- Sigma-Aldrich. (2025).
- PubChem. (n.d.). Tetradecyltriethoxysilane.
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
- Formation and Organization of Amino Terminated Self-assembled Layers on Si(001) Surface. (n.d.). PMC.
- Experimental solubility of TCC in four different organic solvents... (n.d.).
- Techniques for the Fabrication of Super-Hydrophobic Surfaces and Their Heat Transfer Applic
- BenchChem. (2025). The Formation of Self-Assembled Monolayers: A Technical Guide.
- Recent Progress in Preparation of Superhydrophobic Surfaces: A Review. (2012). Scientific Research Publishing.
- Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. (2025). PubMed.
- Preparation of superhydrophobic coating films using silica nanoparticles and trimethylethoxysilane. (2022).
- BenchChem. (2025). A Technical Guide to the Solubility of Tetraethylsilane in Organic Solvents.
- Cheméo. (n.d.). Chemical Properties of n-Tetradecyltrichlorosilane (CAS 18402-22-7).
- BenchChem. (2025). Synthesis and Purification of Trichloroeicosylsilane: A Technical Guide.
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